molecular formula C21H19N3O5 B12191307 4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde

4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde

Cat. No.: B12191307
M. Wt: 393.4 g/mol
InChI Key: YOKRPAAVNGXDGO-UHFFFAOYSA-N
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Description

4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with phthalic anhydride to form the dioxoisoindoline intermediate. This intermediate is then reacted with piperazine and further functionalized to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound shares the methoxyphenyl group and carbaldehyde functionality but differs in the core structure.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a methoxyphenyl group, but with a different core and functional groups.

Uniqueness

4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a dioxoisoindoline moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C21H19N3O5/c1-29-16-5-3-15(4-6-16)24-20(27)17-7-2-14(12-18(17)21(24)28)19(26)23-10-8-22(13-25)9-11-23/h2-7,12-13H,8-11H2,1H3

InChI Key

YOKRPAAVNGXDGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C=O

Origin of Product

United States

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